Product packaging for Imidazo[1,2-a]pyrimidin-5-amine(Cat. No.:CAS No. 57473-41-3)

Imidazo[1,2-a]pyrimidin-5-amine

Cat. No.: B1337546
CAS No.: 57473-41-3
M. Wt: 134.14 g/mol
InChI Key: KKIKVDAHSKZQLB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-5-amine is a nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features an amine functional group at the 5-position, making it a valuable and synthetically versatile building block for developing novel bioactive molecules . The imidazo[1,2-a]pyrimidine scaffold is recognized as a synthetic bioisostere of purine bases, which underlies its broad spectrum of biological activities and its presence in several pharmacologically active compounds . Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated a wide range of promising pharmacological properties in scientific research. These include potent antiviral activity, with studies showing potential as entrance inhibitors for viruses like SARS-CoV-2 by targeting key proteins such as the human ACE2 receptor and the viral spike protein . The scaffold also exhibits antimicrobial and antifungal properties against various Gram-positive bacteria and pathogenic fungi such as Candida albicans . Furthermore, research indicates potential anticancer applications, with some derivatives showing selective cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and the ability to induce apoptosis . Other investigated activities include anxiolytic and anticonvulsant effects, evidenced by historical clinical candidates like divaplon, fasiplon, and taniplon . The specific "5-amine" substitution on this scaffold is particularly valuable for further chemical functionalization, such as the synthesis of Schiff bases or amide derivatives, which can be used to explore structure-activity relationships and optimize drug-like properties . In silico studies of similar compounds suggest promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and good adherence to Lipinski's rule of five, indicating a high potential for oral bioavailability . Intended Use : This product is supplied for laboratory and research purposes only. It is strictly for use in chemical synthesis, biological assay development, and other non-diagnostic, non-therapeutic investigative applications. Warning : Not for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1337546 Imidazo[1,2-a]pyrimidin-5-amine CAS No. 57473-41-3

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIKVDAHSKZQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482766
Record name Imidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57473-41-3
Record name Imidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 5 Amine and Its Derivatives

Classical Condensation Reactions

Classical condensation reactions represent some of the foundational methods for the synthesis of heterocyclic systems. These typically involve the reaction of two molecules to form a larger molecule with the loss of a small molecule such as water.

The Chichibabin reaction, reported by Aleksei Chichibabin in 1914, is a classical method for the amination of nitrogen-containing heterocycles, most notably for the production of 2-aminopyridine (B139424) derivatives from pyridine (B92270) and sodium amide. slideshare.netwikipedia.org The mechanism is generally accepted to be an addition-elimination reaction that proceeds through a σ-adduct intermediate. wikipedia.org In this process, a nucleophilic amide ion (NH₂⁻) adds to the electron-deficient α-carbon of the pyridine ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org

While the Chichibabin reaction is a cornerstone for the amination of pyridines and other azines, its direct application for the one-pot synthesis of the fused Imidazo[1,2-a]pyrimidine (B1208166) ring system from simple pyrimidine (B1678525) precursors is not extensively documented in the reviewed literature. The reaction traditionally installs an amino group onto an existing heterocyclic ring rather than constructing the fused imidazole (B134444) ring. slideshare.netwikipedia.org However, intramolecular variations of the Chichibabin reaction have been described, where a nitrile group on a fused ring can act as the nitrogen source for amination, suggesting the potential for complex cyclizations. wikipedia.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. mdpi.com

A pivotal method for the synthesis of 3-aminoimidazo[1,2-a] fused heterocycles is the Groebke–Blackburn–Bienaymé Reaction (GBBR). researchgate.netbeilstein-journals.org This acid-catalyzed three-component reaction involves the condensation of a heterocyclic amine (amidine), an aldehyde, and an isocyanide. researchgate.netnih.gov The reaction has proven versatile, with amines bearing a cyclic H₂N-C=N substructure, such as 2-aminopyridine, 2-aminopyrazine, and notably, 2-aminopyrimidine (B69317), serving as suitable substrates to yield the corresponding fused imidazole systems. nih.gov

The use of 2-aminopyrimidine as the amidine component directly leads to the formation of the Imidazo[1,2-a]pyrimidine scaffold. nih.gov Research has shown that scandium triflate can be an effective Lewis acid catalyst for this transformation. nih.gov A recent review highlighted a specific application where 2,4-diaminopyrimidine (B92962) derivatives were used in a GBB reaction, showcasing the reaction's utility in building substituted imidazo[1,2-a]pyrimidine systems. beilstein-journals.org

Table 1: Examples of Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyrimidine Synthesis
Amidine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsProduct TypeReference
2-AminopyrimidineVarious AldehydesVarious IsocyanidesAcid-catalyzed (e.g., Sc(OTf)₃)3-Aminoimidazo[1,2-a]pyrimidines nih.gov
Protected 2,4-DiaminopyrimidineVarious AldehydesVarious IsocyanidesSc(OTf)₃, MeCN, 120 °C (MW)Substituted Imidazo[1,2-c]pyrimidines (Isomer) beilstein-journals.org

The Ugi reaction is a four-component reaction (U-4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govyoutube.com This reaction is a cornerstone of MCR chemistry, celebrated for its ability to generate diverse chemical libraries. youtube.com

In the context of Imidazo[1,2-a]pyrimidine synthesis, the Ugi reaction is primarily employed as a powerful post-functionalization tool rather than a method for constructing the core heterocyclic scaffold itself. nih.gov Often, a tandem approach is utilized where the GBBR is first used to construct the imidazo[1,2-a]pyrimidine core, which is designed to contain a suitable functional group (like a carboxylic acid or a primary amine). This GBBR product is then used as one of the four components in a subsequent Ugi reaction. nih.govrug.nl This tandem GBB-Ugi strategy allows for the introduction of complex, peptide-like side chains onto the pre-formed heterocyclic system, demonstrating a sophisticated approach to creating hybrid molecules. nih.gov

For instance, an imidazo[1,2-a]pyrimidine-containing carboxylic acid, synthesized via a GBBR, can serve as the acid component in an Ugi reaction with an aldehyde, an amine, and an isocyanide to append a complex amide side chain. nih.govrug.nl

Click Chemistry Approaches

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. These reactions are often used to join molecular building blocks reliably. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. nih.govrsc.org This reaction creates a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide (B81097), a process that is exclusively catalyzed by copper(I) species to yield the 1,4-disubstituted regioisomer. nih.govrsc.org

Similar to the Ugi reaction, CuAAC is not used to form the imidazo[1,2-a]pyrimidine core itself but is a powerful method for its post-synthetic modification. The strategy involves first synthesizing the imidazo[1,2-a]pyrimidine scaffold bearing either an azide or a terminal alkyne "handle." This functionalized heterocycle can then be "clicked" onto another molecule containing the complementary functionality. mdpi.com

A one-pot, microwave-assisted strategy combining the GBBR and CuAAC has been developed for the synthesis of bis-heterocyclic compounds containing imidazo[1,2-a]pyridines. mdpi.com This approach first uses the GBBR to create an azide-functionalized imidazo-heterocycle, which then undergoes an in-situ CuAAC reaction with an alkyne to form a triazole-linked final product. This methodology is directly applicable to the imidazo[1,2-a]pyrimidine system, providing a highly efficient route to complex derivatives. mdpi.com

Table 2: CuAAC as a Post-Functionalization Strategy
Functionalized ScaffoldReaction PartnerCatalystLinkage FormedReference
Azide-functionalized Imidazo[1,2-a]pyrimidineTerminal AlkyneCopper(I) source1,4-Disubstituted 1,2,3-Triazole mdpi.comnih.gov
Alkyne-functionalized Imidazo[1,2-a]pyrimidineOrganic AzideCopper(I) source1,4-Disubstituted 1,2,3-Triazole mdpi.comnih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a key strategy for the synthesis of the imidazo[1,2-a]pyrimidine ring system. These methods often involve the formation of a precursor that already contains the necessary atoms for both the imidazole and pyrimidine rings, which then undergoes a ring-closing reaction.

One notable approach involves the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. This method allows for the synthesis of fused imidazo[1,2-a]pyrimidines through a tandem reaction of amine and aldehyde derivatives in the presence of a palladium catalyst and air as the oxidant. acs.org This strategy is significant as it represents the first use of a CDC reaction to produce fused imidazo[1,2-a]pyrimidine analogues. acs.org

Another strategy involves the cyclization of ω-(imidazolin-2-ylamino) acids. The outcome of this reaction is dependent on the length of the alkyl chain connecting the amino and acid functionalities. While acetic and propionic acid derivatives yield the fused bicyclic imidazo[1,2-a]pyrimidinone system, the butyric acid analogue cyclizes to form an N-substituted pyrrolidone. researchgate.net

Furthermore, multicomponent reactions (MCRs) can be employed to assemble precursors for intramolecular cyclization. For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is a prominent method for synthesizing imidazo[1,2-a]pyridine-3-amines, a related class of compounds. mdpi.com This highlights the potential of MCRs to rapidly generate molecular diversity for subsequent cyclization and functionalization.

A silver-mediated, palladium-catalyzed C-H activation strategy has also been developed for the intramolecular cyclization of imidazo[1,2-a]pyridine (B132010) adducts. rsc.org This methodology can be a powerful tool for creating complex polycyclic structures containing the imidazo[1,2-a]pyrimidine core.

Functionalization Strategies

The functionalization of the imidazo[1,2-a]pyrimidine nucleus is crucial for modulating its physicochemical properties and biological activity. Research has focused on introducing a variety of substituents at different positions of the heterocyclic core.

Functionalization at the 3-Position

The 3-position of the imidazo[1,2-a]pyrimidine ring is a common site for functionalization. A variety of methods have been developed to introduce substituents at this position, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions. rsc.org

One approach involves the direct nitrosation of the 2-phenylimidazo[1,2-a]pyrimidine (B97590) intermediate using sodium nitrite (B80452) to yield the 3-nitroso derivative. nih.gov This nitroso group can then be reduced to an amino group, providing a handle for further derivatization. nih.gov

Solid-phase synthesis has also been utilized for the functionalization of the 3-position. Polymer-bound 3-iodoimidazo[1,2-a]pyrimidines can be reacted with various boronic acids under Suzuki-Miyaura reaction conditions to introduce a range of substituents. benthamdirect.com

Synthesis of Imine- and Amine-Bearing Derivatives

The synthesis of imine and amine derivatives of imidazo[1,2-a]pyrimidines has been a subject of interest due to their potential biological activities. A common strategy involves the reaction of an aldehyde-bearing imidazo[1,2-a]pyrimidine with various aromatic amines to form imine (Schiff base) derivatives. nih.govtubitak.gov.tr These imines can then be subsequently reduced to the corresponding amine derivatives. nih.govtubitak.gov.tr Microwave-assisted heating has been shown to be an efficient and environmentally friendly method for the synthesis of these imine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govtubitak.gov.tr

The general synthetic route involves two main steps:

Imine Formation: Condensation of an imidazo[1,2-a]pyrimidine-carbaldehyde with an appropriate amine derivative. nih.gov

Reduction: Conversion of the resulting imine to the corresponding amine. nih.gov

Starting AldehydeReactant AmineProduct TypeReference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957)Aromatic aminesImine derivatives nih.gov
Imine derivativesReducing agent (e.g., NaBH4)Amine derivatives nih.gov

Amide-Functionalized Imidazo[1,2-a]pyrimidin-5(1H)-ones

A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones have been synthesized and evaluated for their biological activities. bohrium.com The synthetic pathway typically involves the propargylation of a key intermediate, 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and subsequent amide functionalization. bohrium.com This approach allows for the introduction of a variety of amide groups, leading to a library of derivatives with diverse substituents.

The general synthetic scheme can be summarized as follows:

Propargylation: Reaction of 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one with propargyl bromide. bohrium.com

Cyclization: Intramolecular cyclization to form the imidazo[1,2-a]pyrimidin-5(1H)-one core. bohrium.com

Amide Functionalization: Reaction with various amines to form the final amide derivatives. bohrium.com

Schiff Base Derivatives

Schiff base derivatives of imidazo[1,2-a]pyrimidines are a significant class of compounds with various applications. These are typically synthesized through the condensation reaction of an amino-substituted imidazo[1,2-a]pyrimidine with a variety of aldehydes. nih.gov

A common starting material is 2-phenylimidazo[1,2-a]pyrimidin-3-amine, which can be prepared in a multi-step synthesis starting from 2-aminopyrimidine and 2-bromoacetophenone. nih.gov The resulting 3-amino derivative is then reacted with different substituted aldehydes in the presence of a catalytic amount of acetic acid to afford the corresponding Schiff base derivatives in high yields. nih.gov

Amine ComponentAldehyde ComponentProduct TypeReference
2-phenylimidazo[1,2-a]pyrimidin-3-amineSubstituted benzaldehydesSchiff base derivatives nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehydeAmine derivativesSchiff base derivatives nih.gov

These reactions are often carried out at room temperature or with gentle heating. nih.gov The structures of the synthesized Schiff bases are confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. nih.govacs.org

Green Chemistry Methodologies in Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods for imidazo[1,2-a]pyrimidines. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. benthamscience.com

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. nih.gov It often leads to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govdergipark.org.tr For instance, the synthesis of imine-containing imidazo[1,2-a]pyrimidine derivatives has been successfully achieved using microwave irradiation, demonstrating its efficiency and eco-friendly nature. nih.gov

Another green approach involves the use of environmentally benign solvents like water or ethanol. Catalyst-free annulation reactions of substituted 2-aminopyrimidines with α-bromoketones have been developed in a water-isopropanol mixture under microwave irradiation, providing excellent yields of imidazo[1,2-a]pyrimidines. acs.org

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green synthesis. For example, imidazo[1,2-a]pyrimidine derivatives have been synthesized under microwave irradiation using alumina (B75360) as a catalyst in solvent-free conditions. researchgate.net

The principles of green chemistry are also being applied to the synthesis of Schiff base derivatives. Microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derived Schiff bases has been shown to be a more efficient and greener alternative to conventional heating methods, offering shorter reaction times and higher yields. dergipark.org.tr

Green MethodologyKey FeaturesApplication in Imidazo[1,2-a]pyrimidine SynthesisReference
Microwave-assisted synthesisReduced reaction times, higher yields, energy efficiencySynthesis of imine and Schiff base derivatives nih.govdergipark.org.tr
Use of green solventsEnvironmentally benign, reduced toxicityAnnulation reactions in water-isopropanol acs.org
Catalyst-free synthesisAvoids use of potentially toxic metal catalystsAnnulation reactions of 2-aminopyrimidines acs.org
Solvent-free synthesisMinimizes solvent wasteSynthesis on alumina support under microwave irradiation researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives. This technique often leads to shorter reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov

One notable application of microwave irradiation is in the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine. For instance, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with various aromatic amines in ethyl alcohol, using magnesium sulfate, can be efficiently carried out under microwave irradiation at 200 W. nih.gov This method has been shown to produce a range of imine derivatives in moderate to good yields (60-85%) within 40 to 120 minutes. nih.gov The subsequent reduction of these imine derivatives leads to the corresponding amine compounds. nih.gov

Another example involves a sequential two-step, one-pot, multicomponent reaction to synthesize novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives. nih.gov This process utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid under microwave-assisted conditions. nih.gov The use of ethyl alcohol as a solvent and microwave irradiation as the heating method provides a green protocol for obtaining the target compounds in moderate to good yields (46%-80%). nih.gov

The synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts has also been successfully achieved using microwave-assisted methods. For example, the reaction of 1-ethyl-2-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridine-1-ium iodide can be performed in acetonitrile (B52724) at 155°C for 50 minutes under microwave irradiation. mdpi.com

Interactive Table: Microwave-Assisted Synthesis of Imine Derivatives of Imidazo[1,2-a]pyrimidine

ProductReactant AmineReaction Time (min)Yield (%)
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methaniminep-Anisidine90-
N-(4-(N',N'-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimineN,N-Diethyl-p-phenylenediamine40-
N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine4-(Trifluoromethyl)aniline120-
Data derived from a study on the synthesis of imine derivatives. nih.gov Specific yield percentages were not provided in the source.

Catalytic Approaches (e.g., Al2O3 Catalysis)

Catalysis plays a crucial role in the synthesis of imidazo[1,2-a]pyrimidines, offering pathways to increased reaction efficiency and selectivity. A variety of catalysts have been explored, with a notable example being the use of basic alumina (Al2O3) in conjunction with microwave irradiation under solvent-free conditions. mdpi.com This method provides a convenient and effective route for the condensation reaction of 2-aminopyrimidine with various 2-bromoarylketones to yield functionalized imidazo[1,2-a]pyrimidine derivatives. mdpi.com

The optimization of this catalytic system has demonstrated that the amount of Al2O3 catalyst significantly influences the reaction efficiency. Studies on the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) have shown a clear relationship between the catalyst load and the resulting yield, highlighting the importance of optimizing this parameter. mdpi.com

Beyond alumina, other catalysts have been employed. For instance, p-toluenesulfonic acid has been used to catalyze the one-pot, multicomponent synthesis of imidazo[1,2-a]pyrimidine-containing imidazole derivatives under microwave irradiation. nih.gov This highlights the versatility of catalytic approaches in constructing complex heterocyclic systems based on the imidazo[1,2-a]pyrimidine core.

Interactive Table: Influence of Al2O3 Catalyst Load on Imidazo[1,2-a]pyrimidine Synthesis

EntryAmount of Al2O3 (g)Yield (%)
10.155
20.270
30.385
40.485
50.585
Data based on the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine. mdpi.com

Solvent-Free Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce environmental impact and simplify purification processes. The synthesis of imidazo[1,2-a]pyrimidine derivatives has been successfully adapted to such conditions.

A notable example is the synthesis of imidazo[1,2-a]pyrimidines via the condensation of 2-aminopyrimidine and various 2-bromoarylketones, catalyzed by basic alumina (Al2O3) and irradiated with microwaves in the absence of a solvent. mdpi.com This method has proven effective for generating a library of eleven different imidazo[1,2-a]pyrimidine derivatives. mdpi.com

Similarly, solvent-free and catalyst-free methods have been developed for the synthesis of related fused bis-heterocycles containing the imidazo[1,2-a]pyridine framework. scispace.com This is achieved through a one-pot Groebke–Blackburn–Bienaymé reaction/SNAr/ring-chain azido (B1232118) tautomerization process, which proceeds under eco-friendly conditions to produce good to excellent yields (79–96%). scispace.com While this example pertains to a related heterocyclic system, it underscores the potential for developing solvent-free methodologies for a broader range of imidazo-fused heterocycles.

Research into the synthesis of imidazo[1,2-a]pyridines has also demonstrated the feasibility of catalyst- and solvent-free conditions. scielo.br By heating a mixture of 2-aminopyridine and an α-haloketone at 60 °C, the corresponding imidazo[1,2-a]pyridine can be obtained in excellent yield (91%), surpassing the yields achieved in various polar and nonpolar solvents. scielo.br This approach has been shown to tolerate a range of functional groups on the α-bromoacetophenone reactant. scielo.br

Regiospecific Synthesis Approaches

Achieving regioselectivity is a critical challenge in the synthesis of substituted imidazo[1,2-a]pyrimidines, as the pyrimidine ring offers multiple potential sites for annulation. The development of regiospecific synthetic methods allows for the precise construction of desired isomers, which is crucial for structure-activity relationship studies in drug discovery.

One approach to regiospecific synthesis involves the reaction of 2-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. This one-pot reaction has been shown to produce 3-substituted imidazo[1,2-a]pyrimidines regiospecifically, with yields ranging from 35% to 92%. nih.govresearchgate.net

A patented method describes the regio-selective synthesis of imidazo[1,2-a]pyrimidin-amines through an annulation reaction between β-ethoxy acrylamides and phosphorylated aminoimidazoles. wipo.int This process relies on the steering effects from endocyclic and exocyclic phosphorylated aminoimidazoles to furnish either 2-amino or 4-amino constitutional isomers of imidazo[1,2-a]pyrimidines with high yields and regioselectivity ranging from 90:10 to 99:1. wipo.int This methodology is particularly useful for the synthesis of tracer molecules for studying neurological conditions. wipo.int

Furthermore, the synthesis of 3-substituted imidazo[1,2-a]pyrimidines has been achieved through a four-step process starting from the reaction of 2-aminopyrimidine and biphenyl (B1667301) phenacyl bromide to form a 2-biphenyl fused ring of imidazo[1,2-a]pyrimidine. researchgate.net Subsequent formylation at the 3-position, followed by reaction with aromatic amines, leads to the desired 3-substituted derivatives. researchgate.net

Chiral Compound Synthesis

The synthesis of chiral imidazo[1,2-a]pyrimidine derivatives is an area of growing interest, as the introduction of chirality can have a profound impact on the biological activity and pharmacokinetic properties of these compounds. A comprehensive review of synthetic approaches to imidazo[1,2-a]pyrimidines has highlighted chiral compound synthesis as a significant methodology within the field. rsc.org While detailed methodologies for the synthesis of chiral imidazo[1,2-a]pyrimidin-5-amine are not extensively documented in the provided search results, the inclusion of this topic in a major review indicates its importance and ongoing research efforts. rsc.org The development of enantioselective catalytic systems and the use of chiral starting materials are likely strategies being explored to achieve this goal.

Biological Activities and Pharmacological Applications of Imidazo 1,2 a Pyrimidin 5 Amine Derivatives

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) and related imidazo[1,2-a]pyridine (B132010) fused heterocyclic systems have demonstrated notable potential as anticancer agents. nih.govnih.gov Modifications to their structure have been shown to induce cell cycle arrest, trigger apoptosis, and modulate critical signaling pathways in cancer cells. nih.gov The anticancer effects of these compounds have been observed across various cancer types, highlighting the versatility of this chemical scaffold in oncological research. bohrium.comekb.eg

The cytotoxic effects of imidazo[1,2-a]pyrimidin-5-amine derivatives and related compounds have been evaluated against a panel of human cancer cell lines, revealing their potential to inhibit cancer cell proliferation.

A number of imidazo[1,2-a]pyrimidine derivatives have shown significant cytotoxic activity against breast cancer cell lines. For instance, compounds 3d and 4d demonstrated notable inhibition of MCF-7 cells with IC50 values of 43.4 µM and 39.0 µM, respectively. In the MDA-MB-231 cell line, these same compounds exhibited IC50 values of 35.9 µM and 35.1 µM. nih.gov Compound 3d was found to be 1.6 times more selective in inhibiting the proliferation of MCF-7 cells and 2.0 times more selective for MDA-MB-231 cells when compared to healthy cells. nih.gov Another study on novel imidazo[1,2-a]pyridine compounds, IP-5 and IP-6, reported strong cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. waocp.org

The combination of a novel imidazo[1,2-a]pyridine derivative, MIA, with curcumin (B1669340) has also been investigated. This combination was shown to enhance the cytotoxic effects against MDA-MB-231 cells. nih.gov Furthermore, certain imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have exhibited potent inhibitory activity against the MCF-7 cell line, with one derivative showing an IC50 value of 2.55 µM. researchgate.net

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines

Compound Cell Line IC50 (µM) Source
3d MCF-7 43.4 nih.gov
4d MCF-7 39.0 nih.gov
3d MDA-MB-231 35.9 nih.gov
4d MDA-MB-231 35.1 nih.gov
IP-5 HCC1937 45 waocp.org
IP-6 HCC1937 47.7 waocp.org

The anticancer potential of imidazo[1,2-a]pyridine derivatives has also been demonstrated in non-small cell lung cancer (NSCLC). A series of these derivatives, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, were found to induce significant cytotoxicity in A549 lung cancer cells. nih.gov This effect was linked to a notable increase in NADPH oxidase (NOX) activity, leading to ROS-mediated apoptosis. nih.gov

Studies have shown that derivatives of related heterocyclic systems can impact prostate cancer cell viability. For example, the compound 5-farnesyloxycoumarin demonstrated a concentration and time-dependent decrease in the cellular proliferation of both PC-3 and DU-145 prostate cancer cell lines. researchgate.net Another study involving Annona muricata L. bark extract and its active phytochemical, annonacin (B1665508), reported selective and potent cytotoxicity against DU-145 prostate cancer cells with an IC50 value of 0.1 µM for annonacin. nih.gov

The cytotoxic activity of pyrimidine (B1678525) derivatives has been observed in human colon cancer cell lines. ekb.eg One study found that a particular pyrimidine derivative, compound 67, was more active against HCT-116 cells than the standard drug doxorubicin, with an IC50 value of 58.1 µg/mL compared to doxorubicin's 73.50 µg/mL. ekb.eg Another compound, 68, also showed high cytotoxicity against HCT-116 cells with an IC50 value of 3.75 µM. ekb.eg Additionally, a selenylated imidazo[1,2-a]pyridine derivative, MRK-107, exhibited a GI50 of 1.1 µM in HT-29 colon cancer cells. nih.gov

A primary mechanism through which imidazo[1,2-a]pyrimidine and related derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Research has shown that these compounds can trigger apoptosis through various cellular pathways. For example, compound 4d , an amine-bearing imidazo[1,2-a]pyrimidine derivative, was found to induce apoptosis by moderately increasing the Bax/Bcl-2 gene ratio in MDA-MB-231 breast cancer cells. nih.govsemanticscholar.org The Bax protein is pro-apoptotic, while Bcl-2 is anti-apoptotic, so an increased ratio signifies a shift towards cell death.

In another study, a novel imidazo[1,2-a]pyridine derivative known as MIA was found to suppress the IL-6-induced expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein BAX in both MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. nih.gov This suggests that MIA may induce apoptosis by interfering with the IL-6/STAT3 signaling pathway. nih.gov

Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in non-small cell lung cancer cells by activating NADPH oxidase, which leads to oxidative stress. nih.gov This oxidative stress can damage cellular components and trigger the apoptotic cascade. The treatment with these compounds also led to an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov

In the context of prostate cancer, while not directly involving this compound, studies on other compounds have highlighted similar mechanisms. For instance, treatment of DU-145 cells with annonacin led to the depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. nih.gov Similarly, some pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives have been shown to cause significant alterations in the cleavage of caspase-3 and PARP-1 in neuroblastoma cells, which are critical executioner proteins in the final stages of apoptosis. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
MIA (imidazo[1,2-a]pyridine derivative)
Curcumin
IMPA-2
IMPA-5
IMPA-6
IMPA-8
IMPA-12
5-farnesyloxycoumarin
Annonacin
Doxorubicin
MRK-107
BAX
Bcl-2
BAK1
Caspase-3
PARP-1
3d (imine-bearing imidazo[1,2-a]pyrimidine derivative)
4d (amine-bearing imidazo[1,2-a]pyrimidine derivative)
IP-5 (imidazo[1,2-a]pyridine compound)
IP-6 (imidazo[1,2-a]pyridine compound)
67 (pyrimidine derivative)

| 68 (pyrimidine derivative) |

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As a result, kinase inhibitors have become a major focus of drug discovery efforts. Derivatives of the Imidazo[1,2-a]pyrimidine core have been investigated for their ability to inhibit a variety of kinases involved in cancer progression.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While direct studies on this compound derivatives as VEGFR inhibitors are limited, research on related pyrimidine-based compounds has shown promise. For instance, a series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. researchgate.net These findings suggest that the pyrimidine core, a key component of this compound, is a viable scaffold for developing VEGFR inhibitors. Further investigation is needed to explore the potential of specific this compound derivatives in this context.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and is frequently overexpressed or mutated in various cancers. While research specifically on this compound derivatives as EGFR inhibitors is not extensively documented, studies on structurally related fused imidazole (B134444) heterocycles have demonstrated significant EGFR inhibitory activity. For example, a series of non-covalent Imidazo[1,2-a]quinoxaline-based inhibitors have been designed and shown to be potent against wild-type EGFR. nih.govtubitak.gov.tr One of the lead compounds from this series, 6b , exhibited an IC50 value of 211.22 nM against EGFR. tubitak.gov.tr Furthermore, theoretical studies on Imidazole[1,5-a]pyridine derivatives have also suggested their potential as EGFR tyrosine kinase inhibitors. nih.govscilit.com These findings highlight the potential of the broader imidazo-fused heterocyclic family in targeting EGFR.

Table 1: EGFR Inhibitory Activity of Representative Imidazo[1,2-a]quinoxaline Derivatives Data sourced from Kumar et al. (2021). tubitak.gov.tr

CompoundEGFR WT IC50 (nM)
6b 211.22
7h 222.21
7j 193.18
9a 223.32
9c 221.53
Erlotinib (control) 221.03
Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several studies have explored the potential of imidazo-fused heterocycles as PI3K inhibitors. Research on Imidazo[1,2-a]pyridine derivatives has led to the identification of potent PI3Kα inhibitors. acs.org Similarly, Imidazo[1,2-a]pyrazine (B1224502) derivatives have been investigated as PI3K inhibitors, with some compounds showing high potency. nih.gov A study on dual PI3K/mTOR inhibitors based on the Imidazo[1,2-a]pyridine core identified a lead compound, 15a , with an IC50 of 0.01 μM in HCT116 cells. nih.gov

Table 2: PI3K/mTOR Inhibitory Activity of a Representative Imidazo[1,2-a]pyridine Derivative Data sourced from Yu et al. (2020). nih.gov

CompoundCell LineIC50 (µM)
15a HCT1160.01
Kinesin Spindle Protein (KSP) Inhibition
Aurora-A Kinase Inhibition

Aurora-A kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis. The development of Aurora-A kinase inhibitors has been an active area of research. Studies have shown that Imidazo[1,2-a]pyrazine derivatives can be potent and selective inhibitors of Aurora-A kinase. nih.govnih.gov For instance, co-crystallization of the Imidazo[1,2-a]pyrazine derivative 15 with Aurora-A has provided insights for designing more potent inhibitors. nih.gov Furthermore, Imidazo[4,5-b]pyridine derivatives have been developed as highly selective inhibitors of Aurora-A kinase. acs.orgacs.orgresearchgate.net One such derivative, 28c , was found to be a highly selective inhibitor of Aurora-A. acs.org

Table 3: Aurora-A Inhibitory Activity of a Representative Imidazo[4,5-b]pyridine Derivative Data sourced from Fancelli et al. (2013). acs.org

CompoundAurora-A IC50 (nM)
28c 2.3
Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cellular processes, and its aberrant activation can drive cancer development. A novel series of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as selective inhibitors of FGFR1, 2, and 4. nih.gov The most potent compound in this series, 7n , demonstrated significant inhibitory activity with IC50 values of 8 nM for FGFR1, 4 nM for FGFR2, and 3.8 nM for FGFR4. nih.gov This finding indicates that the fused imidazo-pyrimidine scaffold is a promising starting point for the development of potent FGFR inhibitors.

Table 4: FGFR Inhibitory Activity of a Representative Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivative Data sourced from Lee et al. (2025). nih.gov

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR4 IC50 (nM)
7n 843.8

Topoisomerase II Inhibition

The imidazo[1,2-a]pyridine core, a structurally related scaffold to imidazo[1,2-a]pyrimidine, has been associated with anticancer activity through the inhibition of topoisomerase II. researchgate.net Topoisomerase II is a crucial enzyme involved in managing DNA tangles and supercoils, and its inhibition can lead to cell death in cancerous cells. While direct studies on this compound are limited, the activity of its analogue suggests that the broader imidazo-fused pyrimidine class could be a promising area for the development of novel topoisomerase II inhibitors. researchgate.net

Microtubulin Protein Inhibition

Certain derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects by inhibiting microtubulin proteins. researchgate.net Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells. For instance, novel 2-phenyl-imidazo[1,2-a]pyridine analogs have been reported to act as anti-proliferative agents by inhibiting tubulin polymerization. researchgate.net Furthermore, imidazo[1,2-a]pyridine-oxadiazole hybrids have been evaluated for their ability to inhibit microtubule polymerization. researchgate.net One such hybrid demonstrated inhibition of tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. researchgate.net An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid was also found to inhibit cancer cell proliferation by suppressing microtubule dynamics. researchgate.net These findings suggest that the imidazo[1,2-a]pyrimidine core is a viable pharmacophore for developing new microtubule-targeting agents.

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine nucleus is a recognized scaffold in medicinal chemistry, known for conferring a wide range of biological activities, including significant antimicrobial properties. mdpi.comderpharmachemica.com Derivatives of this heterocyclic system have been synthesized and evaluated for their efficacy against a variety of microbial pathogens. mdpi.comnih.gov Their structural similarity to purine (B94841) heterocycles is thought to contribute to their biological effectiveness, making them a subject of extensive research in the quest for new antimicrobial agents. nih.gov

Antibacterial Activity

Numerous studies have demonstrated the potent in vitro antibacterial activity of imidazo[1,2-a]pyrimidine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govjst.go.jp The versatility of the imidazo[1,2-a]pyrimidine core allows for substitutions at various positions, which significantly influences the antibacterial potency and spectrum of activity. derpharmachemica.com

Gram-Positive Bacteria

Derivatives of imidazo[1,2-a]pyrimidine have consistently shown notable activity against various Gram-positive bacteria. In several studies, these compounds were tested against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis. mdpi.cominnovareacademics.in For example, a series of imidazo[1,2-a]pyrimidine chalcones displayed excellent to good activity against Staphylococcus aureus and Streptococcus pyogenes. derpharmachemica.com Another study highlighted that imidazo[1,2-a]pyrimidine derivatives with specific substitutions, such as a halogen (Cl) or a methyl group in the para position of an attached phenyl ring, exhibited enhanced activity. mdpi.com Generally, Gram-positive bacteria appear to be more susceptible to these compounds, which may be due to the structure of their cell walls, which could allow for easier penetration of the active agents. nih.gov

Table 1: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives against Gram-Positive Bacteria

Compound Test Organism Activity/Inhibition Zone (mm) Reference
Imidazo[1,2-a]pyrimidine Chalcone (B49325) Derivatives (4a, 4b, 4c, 4e, 4f) Staphylococcus aureus Good to Excellent derpharmachemica.com
Imidazo[1,2-a]pyrimidine Chalcone Derivatives (4a, 4b, 4c, 4e, 4f) Streptococcus pyogenes Good to Excellent derpharmachemica.com
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) Staphylococcus aureus 18.3 ± 0.6 mm mdpi.com
Gram-Negative Bacteria

The efficacy of imidazo[1,2-a]pyrimidine derivatives extends to Gram-negative bacteria as well. Various synthesized compounds have been tested against strains like Escherichia coli and Proteus mirabilis. derpharmachemica.cominnovareacademics.in A series of 75 imidazo[1,2-a]pyrimidine derivatives were evaluated for their in vitro antibacterial activity against a variety of Gram-negative bacteria, with some derivatives showing potent activity. nih.govjst.go.jpcapes.gov.br Imidazo[1,2-a]pyrimidine chalcone derivatives also demonstrated good to excellent activity against Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com However, in some studies, the activity against Gram-negative bacteria was found to be less pronounced compared to Gram-positive strains. mdpi.com

Table 2: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives against Gram-Negative Bacteria

Compound Test Organism Activity/Inhibition Zone (mm) Reference
Imidazo[1,2-a]pyrimidine Chalcone Derivatives (4a, 4b, 4c, 4e, 4f) Escherichia coli Good to Excellent derpharmachemica.com
Imidazo[1,2-a]pyrimidine Chalcone Derivatives (4a, 4b, 4c, 4e, 4f) Pseudomonas aeruginosa Good to Excellent derpharmachemica.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine
2-phenyl-imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine-oxadiazole hybrid
N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid
Imidazo[1,2-a]pyrimidine chalcones
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Staphylococcus aureus
Bacillus subtilis
Streptococcus pyogenes
Escherichia coli
Proteus mirabilis
Pseudomonas aeruginosa
Platelet-Derived Growth Factor Receptor (PDGFR)
Topoisomerase II
Microtubulin
Tubulin

Antifungal/Antimycotic Activity

Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of antifungal agents. beilstein-journals.orgnih.gov The growing resistance to existing antifungal drugs necessitates the development of new compounds with novel mechanisms of action. beilstein-journals.orgnih.gov

Candida albicans

Candida albicans is a major human fungal pathogen, and the development of resistance to current therapies, such as azoles, is a significant clinical concern. beilstein-journals.orgtsijournals.com Research into imidazo[1,2-a]pyrimidine derivatives has shown their potential to combat this pathogen.

Molecular docking studies have suggested that imidazo[1,2-a]pyrimidines may exert their antifungal activity against Candida albicans by binding to the CYP51 enzyme, a key enzyme in ergosterol (B1671047) biosynthesis. beilstein-journals.orgnih.gov This mechanism is similar to that of azole antifungals. beilstein-journals.org A series of novel imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their potential antifungal activity. The results from molecular docking, when compared with the clinically used drug voriconazole, indicated that these compounds could possess activity against C. albicans. beilstein-journals.orgnih.gov

In another study, a series of imidazo[1,2-a]pyridinyl-arylacrylonitriles were synthesized and tested against Candida albicans, among other Candida species. jmchemsci.com The results showed that these compounds possess strong antifungal activities. Specifically, a 3-chlorinated derivative exhibited the best antifungal efficacy against C. albicans, with a minimum inhibitory concentration (MIC) of 2.8 µM. jmchemsci.com This highlights the importance of the substitution pattern on the imidazo[1,2-a]pyridine ring for antifungal potency. jmchemsci.com

Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida albicans
CompoundModificationMIC (µM)Reference
3-chlorinated imidazo[1,2-a]pyridinyl-arylacrylonitrileChlorine at position 32.8 jmchemsci.com

Antiviral Activity

The broad-spectrum biological activity of imidazo[1,2-a]pyrimidine derivatives extends to antiviral applications. nih.govresearchgate.net Researchers have investigated their potential against various viruses, including SARS-CoV-2 and HIV-1.

SARS-CoV-2 Entry Inhibition (hACE2 and Spike Protein)

The entry of SARS-CoV-2 into host cells is mediated by the interaction of the viral spike (S) protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govresearchgate.netbiorxiv.org Blocking this interaction is a key strategy for developing antiviral therapies. nih.govresearchgate.netwindows.net

A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and synthesized as potential dual inhibitors of hACE2 and the spike protein. nih.govresearchgate.net Molecular docking studies revealed that these compounds have promising binding affinities to both targets. nih.govresearchgate.net The top-scoring compound demonstrated a remarkable affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govresearchgate.netnih.gov These findings suggest that these derivatives could act as effective entry inhibitors, preventing the virus from infecting human cells. nih.govresearchgate.netnih.gov

Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives to SARS-CoV-2 Targets
CompoundTargetBinding Affinity (kcal/mol)Reference
Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivativehACE2-9.1 nih.govresearchgate.netnih.gov
Spike Protein-7.3

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This makes it an attractive target for antiretroviral therapy.

Fused pyrimidine derivatives, including those with an imidazo[1,2-a]pyrimidine core, have been reported to have the potential to treat HIV-1 infection by targeting the integrase enzyme. researchgate.net While specific studies on this compound derivatives as HIV-1 integrase inhibitors are limited, related structures have shown promise. For instance, bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-ones have been developed as potent HIV-1 integrase inhibitors. nih.gov Furthermore, a study on imidazo[1,2-a]pyridin-3-amines identified a compound with significant anti-HIV-1 activity, although this was attributed to the inhibition of reverse transcriptase rather than integrase. fao.orgnih.gov

Antiprotozoal Activity

Protozoan parasites cause a range of debilitating diseases in humans. The development of new and effective antiprotozoal drugs is a global health priority.

Antileishmanial Activity (e.g., Leishmania amazonensis)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.govnih.gov The current treatments for leishmaniasis are limited by toxicity and growing drug resistance. nih.govnih.govacs.org

A library of imidazo-fused heterocycles was synthesized and screened for activity against Leishmania amazonensis. nih.govnih.gov Among the tested compounds, an imidazo[1,2-a]pyrimidine derivative, compound 24, was identified as the most effective. nih.govnih.govacs.orgresearchgate.net This compound exhibited potent and selective activity against the amastigote form of the parasite, which is the stage responsible for human disease. nih.govnih.govacs.org

Compound 24 demonstrated an IC50 value of 6.63 µM against L. amazonensis amastigotes, making it approximately twice as active as the reference drug miltefosine. nih.govnih.govacs.org Furthermore, it showed high selectivity, being over 10 times more toxic to the parasite than to host cells. nih.govnih.govresearchgate.net These findings highlight the potential of the imidazo[1,2-a]pyrimidine scaffold as a new pharmacophore for the development of antileishmanial drugs. nih.govnih.govresearchgate.net

Antileishmanial Activity of Imidazo[1,2-a]pyrimidine Derivative 24 against Leishmania amazonensis
CompoundParasite StageIC50 (µM)Reference
Compound 24Promastigotes8.41 acs.org
Amastigotes6.63
Miltefosine (Reference Drug)Promastigotes15.05 acs.org
Amastigotes12.52

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate leukocyte function and selectively inhibit cyclooxygenase-2 (COX-2).

A series of six imidazo[1,2-a]pyrimidine (IP) derivatives were assessed for their impact on leukocyte functions both in vitro and in an in vivo mouse model of inflammation. nih.gov The results indicated that all tested IP derivatives were capable of inhibiting human neutrophil degranulation, with IC50 values in the micromolar range. nih.gov

Specifically, some derivatives also demonstrated an ability to decrease superoxide (B77818) generation. nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives inhibited the production of nitrite (B80452), a marker of nitric oxide synthesis, and moderately reduced the generation of prostaglandin (B15479496) E2. nih.gov In the mouse air pouch model, these compounds were shown to inhibit leukocyte migration and the levels of leukotriene B4 in the inflammatory exudate. nih.gov These findings collectively point to the potential of imidazo[1,2-a]pyrimidines as a class of compounds with significant anti-inflammatory capabilities through the modulation of various leukocyte functions. nih.gov

In the quest for safer anti-inflammatory agents with reduced gastrointestinal side effects, the development of selective COX-2 inhibitors has been a key focus. A series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized with this objective. nih.gov

In vitro assays confirmed that all the synthesized compounds were selective inhibitors of the COX-2 enzyme, with selectivity indices ranging from 42.3 to 508.6 and COX-2 IC50 values between 0.07 and 0.39 µM. nih.gov The most potent and selective compound in this series was 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, which exhibited a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov The study suggested that the 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structure is a suitable scaffold for COX-1/2 inhibition, and the addition of a SO2Me group at the para position of the C-2 phenyl ring enhances both potency and selectivity for COX-2. nih.gov

Table 2: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50) Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) 0.07 508.6 nih.gov

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new therapeutic agents. Imidazo[1,2-a]pyridine analogues, which are structurally related to imidazo[1,2-a]pyrimidines, have shown significant promise as antitubercular agents.

One of the potential targets for the development of new tuberculosis drugs is the Mycobacterium tuberculosis glutamine synthetase (MtGS). A class of compounds, 3-amino-imidazo[1,2-a]-pyridines, has been identified as inhibitors of this essential enzyme. A library of these derivatives was synthesized and evaluated, with molecular docking studies confirming their fit within the ATP-binding site of the MtGS complex. One of the most active compounds demonstrated an MtGS IC50 of 1.6 µM. Further studies on functionalized 3-amino-imidazo[1,2-a]pyridines identified even more potent inhibitors, with one compound showing an IC50 of 0.38 µM, significantly more potent than known inhibitors like L-methionine-SR-sulfoximine.

Table 3: Inhibition of M. tuberculosis Glutamine Synthetase (MtGS)

Compound Class Most Potent Inhibitor IC50 (µM) Reference
3-Amino-imidazo[1,2-a]-pyridines 1.6

Trans-Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been investigated as potential inhibitors of the trans-enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. nih.govpsychiatrictimes.com InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), making it an attractive target for the development of new anti-tuberculosis agents. nih.gov

Research into imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives has shown that these compounds can exhibit inhibitory activity against the H37Rv strain of M. tuberculosis. nih.gov For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 17 to 30 μM. nih.gov Molecular docking studies have suggested that these compounds can bind to the InhA domain, indicating a potential mechanism of action. nih.gov Further studies on substituted imidazo[1,2-a]pyridine derivatives identified compounds with significant anti-TB activity, with MIC values as low as 0.6 μM and 0.9 μM, comparable to the standard drug isoniazid. psychiatrictimes.comnih.gov While these studies were conducted on the imidazo[1,2-a]pyridine core, the findings suggest that the broader class of imidazo-fused pyrimidines, including imidazo[1,2-a]pyrimidine-5-amine derivatives, may warrant investigation as InhA inhibitors.

Table 1: InhA Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassTargetActivity (MIC)Reference
Imidazo[1,2-a]pyridine-2-carboxamidesM. tuberculosis H37Rv17-30 μM nih.gov
Substituted Imidazo[1,2-a]pyridines (e.g., 6a, 6k)M. tuberculosis H37Rv0.6 μM, 0.9 μM psychiatrictimes.comnih.gov

Neurological and Central Nervous System (CNS) Activity

Imidazo[1,2-a]pyrimidine derivatives have shown significant activity within the central nervous system, with various compounds demonstrating anxiolytic, anticonvulsant, and hypnotic properties. rsc.orgdrugbank.com These effects are often mediated through interactions with key neurotransmitter receptors, including GABAA and AMPA receptors. nih.govpharmacologyeducation.org

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the CNS. rxlist.com Benzodiazepines and other related drugs exert their effects by modulating the function of this receptor. researchgate.net Imidazo[1,2-a]pyrimidine derivatives have been identified as ligands for the benzodiazepine (B76468) binding site on the GABAA receptor, with some compounds showing functional selectivity for specific alpha (α) subtypes. nih.govwikipedia.org

Specifically, research has focused on developing imidazo[1,2-a]pyrimidines that act as agonists at the GABAA α2 and α3 subtypes, while having lower efficacy at the α1 subtype. nih.govpharmacologyeducation.org This selectivity is desirable because the anxiolytic effects of benzodiazepines are thought to be mediated by the α2 and α3 subtypes, whereas the sedative and amnesic effects are primarily associated with the α1 subtype. rxlist.com A series of high-affinity imidazo[1,2-a]pyrimidine agonists have been reported with functional selectivity for the GABAA α2 and α3 subtypes. nih.govpharmacologyeducation.org This selective agonism suggests the potential for developing anxiolytic drugs with a reduced sedative side-effect profile. nih.govpharmacologyeducation.org

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in fast excitatory synaptic transmission in the CNS. researchgate.net The function of AMPA receptors is modulated by transmembrane AMPA receptor regulatory proteins (TARPs), with the TARP γ-8 subtype being highly expressed in the hippocampus. researchgate.netdrugs.com This region-specific expression makes TARP γ-8 an attractive target for the development of drugs to treat conditions associated with hippocampal hyperexcitability, such as epilepsy. researchgate.netresearchgate.net

Studies have identified imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine (B12974108) derivatives, which are structurally related to imidazo[1,2-a]pyrimidines, as selective negative modulators of AMPA receptors associated with TARP γ-8. nih.govresearchgate.net A high-throughput screening identified an imidazo[1,2-a]pyrazine as a promising hit with selectivity for γ-8. researchgate.net Subsequent optimization led to the development of potent and brain-penetrant leads. researchgate.net Cryo-electron microscopy studies have provided insights into how these modulators bind to the AMPAR-TARP γ-8 complex, revealing a binding pocket that is accessible to lipids and water. nih.gov

Table 2: Activity of Imidazo-fused Pyrimidine Isosteres on TARP γ-8 Selective AMPAR
Compound ClassTargetActivityReference
Imidazo[1,2-a]pyrazinesAMPAR/TARP γ-8Negative Modulator nih.govresearchgate.net
Pyrazolo[1,5-c]pyrimidinesAMPAR/TARP γ-8Negative Modulator nih.govresearchgate.net

The anxiolytic properties of imidazo[1,2-a]pyrimidine derivatives are closely linked to their activity as GABAA receptor agonists. nih.govpharmacologyeducation.org By selectively targeting the α2 and α3 subtypes of the GABAA receptor, these compounds can produce anxiety-reducing effects with potentially minimal sedation. nih.govpharmacologyeducation.org

Several (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanone derivatives have been synthesized and evaluated for their anxiolytic potential. Some of these compounds were found to be potent and orally active in animal models predictive of anxiolytic effects. Notably, certain derivatives were equipotent with chlordiazepoxide, a classic benzodiazepine anxiolytic, but exhibited reduced sedative and muscle-relaxant properties. This highlights the potential of the imidazo[1,2-a]pyrimidine scaffold in developing novel, non-sedating anxiolytics.

The anticonvulsant activity of imidazo[1,2-a]pyrimidine derivatives stems from their modulation of both GABAA and AMPA receptors. nih.govpharmacologyeducation.orgresearchgate.net The enhancement of GABAergic inhibition through GABAA receptor agonism contributes to a general reduction in neuronal excitability, which is beneficial in controlling seizures. pharmacologyeducation.org

Furthermore, the selective negative modulation of AMPARs associated with TARP γ-8 has been shown to be a robust mechanism for anticonvulsant activity. researchgate.netresearchgate.net Since TARP γ-8 is highly concentrated in the hippocampus, a brain region often implicated in seizure generation, selective modulators can effectively suppress seizure activity with a potentially improved therapeutic window compared to non-selective AMPA receptor antagonists. researchgate.net For example, a pyrazolopyrimidine derivative, JNJ-61432059, demonstrated significant seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models following oral administration. researchgate.netresearchgate.net

Certain imidazo[1,2-a]pyrimidine derivatives have been developed and investigated for their hypnotic, or sleep-inducing, properties. rsc.org This activity is largely attributed to their action as positive allosteric modulators of the GABAA receptor, similar to benzodiazepines and the "Z-drugs" (e.g., zolpidem, zaleplon, eszopiclone). researchgate.net These drugs enhance the effect of the inhibitory neurotransmitter GABA, leading to sedation and sleep. researchgate.netnih.gov

Drugs such as Divaplon, Fasiplon, and Taniplon are examples of imidazo[1,2-a]pyrimidine-based compounds that have been explored for their anxiolytic and anticonvulsant effects, which often overlap with hypnotic properties at different doses. rsc.org The sedative effects of GABAA receptor agonists are primarily mediated through the α1 subunit. rxlist.com Therefore, imidazo[1,2-a]pyrimidine derivatives with significant activity at the GABAA α1 receptor subtype would be expected to possess hypnotic effects. rxlist.com The development of hypnotic agents focuses on rapid onset of action and a duration that promotes sleep throughout the night without causing significant next-day residual effects. drugs.com

Antioxidant Activity

Derivatives of the imidazo[1,2-a]pyrimidine family have been investigated for their ability to neutralize harmful free radicals, a key factor in mitigating oxidative stress associated with numerous diseases. A study involving newly synthesized fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives demonstrated notable antioxidant potential through both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net One compound in particular, featuring a phenyl substituent, exhibited the highest activity against the DPPH radical, while another derivative showed the best performance in the ABTS assay. researchgate.net

In other related research, chalcone derivatives incorporating the imidazo[1,2-a]pyrimidine nucleus have also been noted for their antioxidant properties. researchgate.net While many studies focus on the broader class, specific derivatives like imidazo[1,2-c]pyrimidin-5(6H)-ones provide quantitative evidence of this scaffold's potential in developing new antioxidant agents. researchgate.net

Table 1: Antioxidant Activity of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)Reference
2-(4-bromophenyl)-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5(6H)-one6.5520.14 researchgate.net
2-phenyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5(6H)-one8.4518.37 researchgate.net

Antidiabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. While research directly on this compound derivatives is limited in this area, studies on the closely related imidazo[1,2-a]pyridine (B92270) scaffold have shown significant promise. A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their inhibitory effects on these enzymes. nih.gov

The in vitro analysis revealed that these compounds displayed potent inhibition, with several derivatives showing higher efficacy against α-glucosidase than the standard drug, acarbose. nih.gov The findings suggest that the broader imidazo-fused heterocyclic family represents a viable starting point for the design of novel antidiabetic agents.

Table 2: Antidiabetic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Derivativeα-Glucosidase Kᵢ (µM)α-Amylase IC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-thiadiazole derivative 8b 6.09 ± 0.37101.30 nih.gov
Imidazo[1,2-a]pyridine-thiadiazole derivative 8e 13.03 ± 2.43110.19 nih.gov
Imidazo[1,2-a]pyridine-thiadiazole derivative 8i 15.68 ± 1.9794.27 nih.gov
Acarbose (Reference)24.36 ± 3.12- nih.gov

Other Reported Activities

The gastric H+/K+-ATPase, or proton pump, is a primary target for drugs that reduce stomach acid secretion. Research into the inhibitory activity of imidazo-fused heterocycles has identified potent candidates. A series of 6-substituted imidazo[1,2-a]pyrazine (B50134) derivatives were synthesized and found to be potent reversible inhibitors of the gastric proton pump. nih.gov Their anti-secretory activity was confirmed in a binding assay using H+/K+-ATPase from hog gastric mucosa. nih.gov Although this activity was demonstrated on the pyrazine analogue, it highlights a potential therapeutic application for other related scaffolds, including the imidazo[1,2-a]pyrimidine core.

The search for new and effective insecticides is a continuous effort in agricultural science. Derivatives of the pyrido[1,2-α]pyrimidinone scaffold, which is structurally related to imidazo[1,2-a]pyrimidine, have been explored for this purpose. Mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety were designed and synthesized, showing notable insecticidal properties against the cowpea aphid, Aphis craccivora. One particular compound demonstrated high mortality rates, comparable to the commercial insecticide imidacloprid (B1192907) at similar concentrations.

**Table 3: Insecticidal Activity of a Pyrido[1,2-α]pyrimidinone Derivative against *A. craccivora***

CompoundConcentration (µg/mL)Mortality Rate (%)
Compound I13500100
200100
10092
Imidacloprid (Reference)500100
200100
10095

Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A isoforms, are implicated in cancer cell survival and resistance, making them attractive targets for new cancer therapies. Extensive research has been conducted on imidazo[1,2-a]pyridine derivatives as ALDH inhibitors. nih.govnih.gov Structure-based design has led to the development of potent and selective inhibitors of the ALDH1A3 isoform. nih.gov For instance, the introduction of an 8-phenyl ring on the imidazo[1,2-a]pyridine core and substitution with electron-withdrawing groups significantly enhanced inhibitory potency, leading to compounds with submicromolar IC₅₀ values. nih.gov These findings underscore the potential of the imidazo-fused heterocyclic framework in developing targeted anticancer agents, although specific data on imidazo[1,2-a]pyrimidine derivatives as ALDH inhibitors remains less explored.

Table 4: ALDH1A3 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound (8-substituted-2-phenylimidazo[1,2-a]pyridine)Substituent on 8-phenyl ringALDH1A3 Inhibition IC₅₀ (µM)Reference
3a -H80.6 ± 1.8 nih.gov
3b 4-F6.0 ± 1.3 nih.gov
3c 4-Cl5.5 ± 1.4 nih.gov
3f 4-COOCH₃0.66 ± 1.3 nih.gov

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions like hypertension. The potential of imidazo[1,2-a]pyrimidine derivatives in this area has been noted. Specifically, several bicyclic dihydropyrimidines, including imidazo[1,5-a]pyrimidine (B3256623) and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives, have been synthesized and evaluated for their calcium antagonistic activities. These compounds were tested using a high-potassium depolarized rat aorta assay, confirming their function as calcium channel blockers. This indicates that the general scaffold is a promising starting point for designing novel cardiovascular agents.

Analgesic and Antipyretic Activity

Early exploration into the pharmacological profile of imidazo[1,2-a]pyrimidines identified their potential for pain and fever reduction. Foundational studies in the 1960s systematically synthesized and evaluated a range of bi- and tricyclic imidazo (B10784944) derivatives, including those with the imidazo[1,2-a]pyrimidine core, for several biological activities, including analgesic and antipyretic effects.

More recent and specific research has further elucidated the potential of this class of compounds. For instance, a study on imidazo[1,2-a]pyridine derivatives, which are structurally similar to imidazo[1,2-a]pyrimidines, identified potent analgesic properties. One such derivative, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine, demonstrated significant analgesic activity with an ED50 value of 12.38 mg/kg in writhing tests. rjpbr.comnih.gov

Another notable compound from the imidazo[1,2-a]pyridine series, 2-(4-(2-imidazo-[1,2-a]pyridyl)phenyl)propionic acid (Y-9213), has been extensively studied for its analgesic and antipyretic activities. nih.govresearchgate.net Research has shown it to be a potent analgesic in various inflammatory pain models, including the Randall-Selitto, silver nitrate, and phenylquinone writhing methods, with effective oral doses in the range of 0.1-1 mg/kg. researchgate.net In these tests, the analgesic activity of Y-9213 was reported to be significantly higher than that of several standard drugs. researchgate.net Specifically, its potency was described as being 5-20 times that of indomethacin (B1671933), 50-150 times that of ibuprofen, 100-440 times that of aminopyrine, and 10-15 times that of morphine. researchgate.net

In terms of its fever-reducing properties, Y-9213 also demonstrated significant antipyretic activity. In studies using lipopolysaccharide-induced pyrexia in rabbits, it was shown to be as effective as indomethacin at an oral dose of 10 mg/kg. researchgate.net

The following table summarizes the analgesic and antipyretic activity data for selected imidazo[1,2-a]pyrimidine derivatives and their analogs based on available research findings.

Compound/DerivativeTest ModelActivityFindings
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridineWrithing TestAnalgesicED50: 12.38 mg/kg rjpbr.comnih.gov
2-(4-(2-imidazo-[1,2-a]pyridyl)phenyl)propionic acid (Y-9213)Randall-Selitto, AgNO3, Phenylquinone WrithingAnalgesicEffective oral doses: 0.1-1 mg/kg. researchgate.net Potency reported as 5-20x indomethacin, 50-150x ibuprofen, 100-440x aminopyrine, 10-15x morphine. researchgate.net
2-(4-(2-imidazo-[1,2-a]pyridyl)phenyl)propionic acid (Y-9213)Lipopolysaccharide-induced pyrexia in rabbitsAntipyreticAs potent as indomethacin at an oral dose of 10 mg/kg. researchgate.net

These findings underscore the potential of the imidazo[1,2-a]pyrimidine scaffold in the development of new analgesic and antipyretic drugs. The structural variations, such as the substitutions on the phenyl and imidazo-pyridine/pyrimidine rings, play a crucial role in modulating the pharmacological activity.

Mechanism of Action Studies

Target Identification and Validation

The biological effects of imidazo[1,2-a]pyrimidine (B1208166) derivatives are attributed to their interaction with various cellular targets. A prominent target identified for this class of compounds is the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.

Specifically, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones, which are structurally related to Imidazo[1,2-a]pyrimidin-5-amine, have been designed as selective inhibitors of the PI3K-beta isoform. nih.gov The rationale for this design was based on the docking model of a known PI3K inhibitor, TGX-221. nih.gov The validation of PI3K as a target for this class of compounds was demonstrated by the potent growth inhibition observed in PTEN-deficient breast cancer cell lines, such as MDA-MB-468, under anchorage-independent conditions. nih.gov PTEN is a tumor suppressor that negatively regulates the PI3K pathway, and its deficiency leads to pathway hyperactivation, making cells particularly sensitive to PI3K inhibitors.

In addition to PI3K, other potential targets for the broader imidazo[1,2-a]pyridine (B132010) and -pyrimidine family have been identified, including Aurora-A kinase and Kinesin Spindle Protein (KSP). dergipark.org.tr Dual inhibitors targeting both KSP and Aurora-A have been developed, showing cytotoxic activity against various cancer cell lines. dergipark.org.tr Furthermore, some derivatives have been investigated as ligands for the GABAA receptor, suggesting a role in the central nervous system. dergipark.org.trresearchgate.net

Table 1: Identified Cellular Targets for Imidazo[1,2-a]pyrimidine Derivatives

Target Protein/Pathway Derivative Class Therapeutic Area
Phosphatidylinositol 3-Kinase (PI3K) Imidazo[1,2-a]pyrimidin-5(1H)-ones Cancer
Aurora-A Kinase Dihydropyrazolo[3,4-b]pyridines and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines Cancer
Kinesin Spindle Protein (KSP) Dihydropyrazolo[3,4-b]pyridines and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines Cancer

Molecular Interactions with Biological Receptors and Enzymes

The interaction of imidazo[1,2-a]pyrimidine derivatives with their biological targets involves specific molecular binding events. The planar structure of the imidazo[1,2-a]pyrimidine core is thought to facilitate π-π stacking interactions within the binding sites of proteins, which can enhance binding affinity. vulcanchem.com

For derivatives targeting the GABAA receptor, these compounds act as benzodiazepine (B76468) binding site ligands. dergipark.org.trresearchgate.net Their interaction can exhibit functional selectivity for different α subtypes of the receptor, such as the α3 subtype over the α1 subtype. dergipark.org.trresearchgate.net This selectivity is crucial for achieving desired therapeutic effects while minimizing side effects.

Furthermore, studies on related imidazo[1,2-a]pyrazines have identified them as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). nih.gov This modulation occurs through binding to the receptor complex, influencing synaptic transmission. nih.gov

Table 2: Molecular Interactions of Imidazo[1,2-a]pyrimidine and Related Derivatives

Receptor/Enzyme Type of Interaction Functional Outcome
PI3K-beta Active site binding Inhibition of kinase activity
GABAA Receptor Benzodiazepine binding site ligand Allosteric modulation

Apoptotic Pathway Modulation

A key mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Research on amine-bearing imidazo[1,2-a]pyrimidine derivatives has demonstrated their ability to induce apoptosis in breast cancer cell lines. nih.gov One of the studied compounds, an amine derivative, was found to moderately increase the ratio of Bax to Bcl-2 gene expression. nih.gov Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, indicating a shift in the cellular balance towards cell death.

Similarly, studies on the related imidazo[1,2-a]pyridine scaffold have shown that these compounds can induce apoptosis in melanoma and cervical cancer cells. nih.gov This apoptotic induction was associated with an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, as well as active caspase-9. nih.govresearchgate.net Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway, and its activation leads to a cascade of events culminating in cell death. The reduction of apoptosis upon silencing of p53 suggests that the apoptotic effect is at least partially mediated by this tumor suppressor. nih.govresearchgate.net

Table 3: Modulation of Apoptotic Proteins by Imidazo[1,2-a]pyrimidine and Related Derivatives

Derivative Class Cell Line Modulated Protein Effect on Protein
Amine-bearing imidazo[1,2-a]pyrimidines Breast Cancer Bax/Bcl-2 ratio Increased
Imidazo[1,2-a]pyridines Melanoma (A375) p53 Increased
Imidazo[1,2-a]pyridines Melanoma (A375) Bax Increased

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The type and position of substituents on the imidazo[1,2-a]pyrimidine (B1208166) ring system are determinant factors for the resulting biological activity. dergipark.org.tr Research has demonstrated that even minor alterations can lead to significant changes in the pharmacological profile of these molecules.

Substituents on a phenyl ring attached to the imidazo[1,2-a]pyrimidine core play a critical role in modulating biological activity. dergipark.org.tr For instance, in a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives, the nature of the substituent on the phenyl ring significantly influenced their cytotoxic activity against breast cancer cell lines. nih.govsemanticscholar.org

Compounds were synthesized by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various aromatic amines. semanticscholar.org Among the synthesized compounds, those with a N,N-diethyl-p-phenylenediamine substituent (compound 3d ) and its corresponding reduced amine form (compound 4d ) demonstrated the most potent antiproliferative effects. nih.gov Specifically, compound 3d showed a selective inhibition of MCF-7 and MDA-MB-231 breast cancer cells that was 1.6-fold and 2.0-fold greater, respectively, than its effect on healthy cells. nih.gov This highlights the importance of the electron-donating diethylamino group on the phenyl ring for enhanced cytotoxicity.

Cytotoxic Activity of Imine (3d) and Amine (4d) Derivatives

CompoundSubstituent on Phenyl RingCell Line (MCF-7) IC₅₀ (µM)Cell Line (MDA-MB-231) IC₅₀ (µM)
3d4-(N,N-diethylamino)43.435.9
4d4-(N,N-diethylamino) (reduced imine)39.035.1

Further studies have indicated that for certain imidazo[1,2-a]pyrimidine derivatives, increasing the molar refractivity of substituents on the phenyl ring can lead to a dramatic decrease in antibacterial activity. dergipark.org.tr

The positioning of nitrogen atoms within the fused heterocyclic system is a critical determinant of biological activity. Subtle changes, such as shifting a nitrogen atom, can significantly alter the potency of these compounds. nih.gov A comparative study between imidazo[1,2-a]pyrimidines and their isomeric counterparts, imidazo[1,2-a]pyrazines, revealed the profound impact of nitrogen placement on inotropic activity. nih.govacs.org

The study demonstrated a biological equivalence between imidazo[1,2-a]pyrimidines and imidazo[4,5-b]pyridines. nih.gov Similarly, imidazo[1,2-a]pyrazines were shown to be biologically equivalent to imidazo[4,5-c]pyridines. nih.gov This relationship underscores how the spatial arrangement of nitrogen atoms influences the molecule's interaction with its biological target, thereby affecting its pharmacological effect. For example, 2-[2-methoxy-4-(methylsulfonyl)phenyl]-imidazo[1,2-a]pyrazine was identified as a potent inotropic agent, highlighting the favorable properties conferred by the imidazo[1,2-a]pyrazine (B1224502) scaffold in that specific context. nih.gov

Substitutions at the C-5 and C-6 positions of the pyrimidine (B1678525) ring have distinct and sometimes opposing effects on the biological activity of these compounds. In studies on tetrahydroimidazo[1,2-a]pyrimidine derivatives investigated for antimycotic activity, the position of the substituent was found to be crucial. nih.gov

Molecular docking analyses revealed that a substituent located on the C-5 atom of the tetrahydroimidazo[1,2-a]pyrimidine core is favorable for inhibitory activity against the target enzyme, CYP51. nih.gov Conversely, placing a substituent at the C-6 position was found to disrupt this inhibitory activity. nih.gov This suggests that the C-5 position is located in a region of the binding pocket that can accommodate substituents, leading to enhanced interactions, while the C-6 position may be sterically hindered or in a location where substitution is detrimental to binding.

Influence of C-5 and C-6 Substituents on Inhibitory Activity

Substituent PositionEffect on Inhibitory Activity
C-5Favors activity
C-6Disrupts activity

The C-3 position of the imidazo[1,2-a]pyrimidine scaffold is a key site for chemical modification and functionalization. rsc.org Alterations at this position are known to produce derivatives with a wide spectrum of biological properties, including antiviral and anticancer activities. researchgate.net The development of efficient synthetic methods for C-3 functionalization has therefore been a significant area of focus in medicinal chemistry. rsc.orgresearchgate.net While much of the specific research on C-3 modifications has been detailed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold, the principles are foundational for the broader class of imidazo-fused heterocycles. researchgate.netnih.gov These studies emphasize that introducing various functional groups at the C-3 position is a valid strategy for generating novel imidazo[1,2-a]pyrimidine derivatives with potentially enhanced or new biological activities. rsc.org

Pharmacophore Elucidation

The imidazo[1,2-a]pyrimidine scaffold is recognized as a synthetic bioisostere of natural purine (B94841) bases, which is a key aspect of its pharmacophoric identity. nih.govmdpi.com This structural similarity to purines allows these compounds to interact with a variety of biological targets that recognize the purine structure. mdpi.com The inherent guanidine (B92328) functionality within the scaffold also contributes to its potential for multiple biological activities. mdpi.com

Pharmacophore elucidation for this class of compounds often involves computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.govnih.gov These techniques help to map the key steric and electronic features required for biological activity. For example, molecular docking studies on antimycotic imidazo[1,2-a]pyrimidines have helped to infer the structure-activity relationship by analyzing interactions with the target enzyme, such as the coordination between a heterocyclic nitrogen and the heme iron of CYP51. nih.gov Furthermore, the design of new derivatives often involves attaching other known biologically active pharmacophores to the imidazo[1,2-a]pyrimidine core to create hybrid molecules with enhanced or novel activities. nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular structure of a known active compound with a different, often patentable, scaffold while retaining similar biological activity. nih.gov This approach is used to discover new isofunctional molecules with different backbones, potentially leading to improved properties. nih.gov

The imidazo[1,2-a]pyrimidine system and its close relatives are frequently utilized in such strategies. For example, scaffold hopping has been employed to replace the 2-aminoimidazole core of a known anti-biofilm agent with a 2-aminopyrimidine (B69317) (2-AP) scaffold, resulting in new analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In another instance, a scaffold hopping strategy was devised to convert a 3-nitroimidazo[1,2-a]pyridine (B1296164) into a 3-nitroimidazo[1,2-b]pyridazine (B98374) to explore new antikinetoplastid agents. researchgate.net These examples demonstrate the utility of modifying the core heterocyclic system to generate novel chemical entities, a strategy that is directly applicable to the imidazo[1,2-a]pyrimidine scaffold for the development of new therapeutic agents. nih.govnih.govresearchgate.net

Computational Studies and in Silico Analysis

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is widely used to understand the interaction between potential drug candidates and their biological targets.

Several studies have utilized molecular docking to investigate the potential of Imidazo[1,2-a]pyrimidine (B1208166) derivatives against various biological targets. For instance, docking studies have been performed to evaluate these compounds as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.gov In other research, derivatives were docked against microbial targets to explore their potential as antimicrobial agents. nih.govsemanticscholar.org The binding affinities, often expressed in kcal/mol, indicate the stability of the ligand-protein complex. For example, a study on novel Imidazo[1,2-a]pyrimidine Schiff base derivatives reported binding affinities of -9.1 kcal/mol against human angiotensin-converting enzyme 2 (hACE2) and -7.3 kcal/mol against the SARS-CoV-2 spike protein, suggesting they could be effective viral entry inhibitors. nih.gov Similarly, docking of other derivatives against oxidoreductase, a key enzyme in breast cancer, showed high binding energies, with one compound reaching -9.207 kcal/mol. researchgate.net These simulations are crucial for identifying the most promising compounds for further development. nih.gov

Derivative TypeTarget ProteinBinding Affinity (kcal/mol)Potential Application
Imidazo[1,2-a]pyrimidine Schiff baseVEGFR-2Not specifiedAnti-cancer (anti-angiogenesis)
Imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1Anti-viral (SARS-CoV-2)
Imidazo[1,2-a]pyrimidine Schiff baseSARS-CoV-2 Spike Protein-7.3Anti-viral (SARS-CoV-2)
Imidazo[1,2-a]pyridine (B132010) derivativeOxidoreductase-9.207Anti-cancer (breast cancer)
Imidazo[4,5-b]pyridine-5-thioneTyrosyl-tRNA synthetase-9.37Antimicrobial

Ligand-Protein Interaction Fingerprints

Beyond just predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's active site. These "fingerprints" detail the hydrogen bonds, hydrophobic interactions, and steric complementarity between the ligand and amino acid residues of the target protein. acs.org

For Imidazo[1,2-a]pyrimidine derivatives, studies have identified key interactions with specific amino acid residues. For example, in the active site of oxidoreductase, a derivative was found to interact with His 222, Tyr 216, and Lys 270. researchgate.net In another study targeting tyrosyl-tRNA synthetase, a potent derivative formed interactions with residues such as CYS37, GLY38, LEU70, THR75, and ASP80. researchgate.net These detailed interaction maps are invaluable for understanding the basis of a compound's activity and for guiding future structural modifications to enhance potency and selectivity. acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and reactivity parameters of compounds.

For Imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been performed using various basis sets, such as B3LYP/6–31 G(d,p) and B3LYP/6-311++G(d,p), to obtain optimized structures. nih.govnih.gov These studies determine crucial electronic properties like the energy of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.govnih.gov Other calculated properties include the Molecular Electrostatic Potential (MEP), which helps to identify sites for electrophilic and nucleophilic attack, and Mulliken atomic charges, which describe the electron distribution within the molecule. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking.

MD simulations have been applied to Imidazo[1,2-a]pyrimidine derivatives to confirm the stability of their binding to target proteins like VEGFR-2. nih.gov By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can verify if the key interactions observed in static docking are maintained over time. nih.govacs.org These simulations provide a more realistic view of the binding event and increase confidence in the docking results. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a critical in silico process that evaluates the pharmacokinetic and safety properties of a potential drug candidate. nih.govnih.gov These predictions help to identify compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. nih.gov

Studies on Imidazo[1,2-a]pyrimidine derivatives have used online tools like the SwissADME and pkCSM servers to predict their ADMET profiles. nih.govnih.gov Key parameters evaluated include Caco-2 cell permeability (predicting intestinal absorption), Human Intestinal Absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and hepatotoxicity. nih.gov For example, one study found that its synthesized Imidazo[1,2-a]pyrimidine derivatives had Caco-2 values higher than 5.0 cm/s and HIA scores less than 1.0, suggesting good potential for oral absorption. nih.gov These predictions indicate that many derivatives possess promising pharmacokinetic and safety profiles. nih.govsemanticscholar.org

ADMET ParameterDescriptionTypical Finding for Imidazo[1,2-a]pyrimidine Derivatives
Caco-2 Permeability Predicts absorption across the intestinal wall.Values often indicate good permeability (>5.0 cm/s). nih.gov
HIA (Human Intestinal Absorption) Percentage of drug absorbed from the gut.Scores are often favorable (<1.0), suggesting high absorption. nih.gov
BBB (Blood-Brain Barrier) Penetration Predicts if the compound can enter the central nervous system.Varies by derivative; some are predicted to cross, others not. nih.gov
CYP2D6 Inhibition Predicts interaction with a key metabolic enzyme.Often predicted to be non-inhibitors, which is a favorable property. nih.gov
Hepatotoxicity Predicts potential for liver damage.Generally predicted to be non-hepatotoxic. nih.gov

Drug-likeness Prediction (e.g., Lipinski's Rule of Five)

Drug-likeness rules are guidelines used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. The most well-known of these is Lipinski's Rule of Five. youtube.comlindushealth.com It states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight of less than 500 Daltons, a logP (octanol-water partition coefficient) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.comdrugbank.com

The drug-likeness of Imidazo[1,2-a]pyrimidine derivatives is frequently assessed using these rules. nih.govnih.gov In silico tools are used to calculate physicochemical properties such as molecular weight (MW), logP, the number of hydrogen bond donors (nHD), and the number of hydrogen bond acceptors (nHA). nih.gov Most studies report that the synthesized Imidazo[1,2-a]pyrimidine derivatives adhere to Lipinski's Rule of Five, indicating they possess favorable physicochemical properties for oral bioavailability and are promising drug candidates. nih.govnih.govnih.gov

Lipinski's Rule ParameterGuideline
Molecular Weight (MW) ≤ 500 Da
logP (Lipophilicity) ≤ 5
Hydrogen Bond Donors (nHD) ≤ 5
Hydrogen Bond Acceptors (nHA) ≤ 10

Quantum Chemical Calculations

Quantum chemical calculations, which include but are not limited to DFT, provide deep insights into the electronic properties and reactivity of molecules. nih.gov These calculations are fundamental to understanding a molecule's intrinsic behavior. nih.gov

For Imidazo[1,2-a]pyrimidine derivatives, quantum chemical calculations have been used to determine a variety of reactivity descriptors. nih.gov These include the HOMO and LUMO energies, the HOMO-LUMO energy gap (ΔE), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). acs.orgnih.gov The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. nih.gov The energy gap provides information on chemical stability. nih.gov These quantum parameters help in meticulously interpreting the molecular nature and predicting the reactivity of the compounds, providing a theoretical foundation for their observed biological activities. nih.govnih.gov

Preclinical and in Vivo Investigations

In Vivo Efficacy Studies

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) class have demonstrated notable efficacy in various animal models. For instance, certain (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were found to be orally active in animal models predictive of anxiolytic effects. nih.gov Specifically, a pyrazolopyrimidine derivative, JNJ-61432059, which shares a similar structural backbone, exhibited robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models following oral administration. nih.gov In the corneal kindling model, this compound showed nearly complete protection at saturating doses. nih.gov

Receptor Occupancy Studies

Receptor occupancy studies are crucial for understanding the engagement of a compound with its biological target in a living system. For the pyrazolopyrimidine derivative JNJ-61432059, oral administration at 10 mg/kg resulted in high target engagement in the mouse hippocampus, with maximal receptor occupancy exceeding 90% at one hour as measured by ex vivo autoradiography. nih.gov The plasma and brain exposures at the time of maximum concentration (Tmax) were linear over a wide dose range, and the receptor occupancy was well-described by a Hill function. nih.gov

Anticonvulsant Models

The therapeutic potential of imidazo[1,2-a]pyrimidine-related compounds has been evaluated in several anticonvulsant models. JNJ-61432059 demonstrated significant seizure protection in both the corneal kindling and pentylenetetrazole (PTZ) models in mice. nih.gov Notably, the seizure protection in the corneal kindling model did not diminish after five days of continued oral dosing, suggesting a lack of tolerance to the drug's effects. nih.gov Furthermore, other (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanone derivatives were found to have reduced anticonvulsant activity compared to chlordiazepoxide. nih.gov

Microsomal Stability and Efflux Liabilities

The metabolic stability of these compounds is a key factor in their development. An isosteric pyrazolopyrimidine scaffold, which led to the development of JNJ-61432059, showed improved microsomal stability and reduced efflux liabilities compared to earlier imidazopyrazine leads. nih.gov While modifications to the morpholine (B109124) group in some imidazopyrazine leads resulted in marginal improvements in human and rat liver microsome stability, it often came at the cost of increased P-glycoprotein (Pgp)-mediated efflux. nih.gov

CompoundSpeciesMicrosomal Metabolism (% metabolized)
13 (imidazo[1,2-a]pyridine derivative)Rat19.3
13 (imidazo[1,2-a]pyridine derivative)Mouse79.9
13 (imidazo[1,2-a]pyridine derivative)Dog41.2
13 (imidazo[1,2-a]pyridine derivative)Human0

This table presents data on the microsomal stability of an imidazo[1,2-a]pyridine (B132010) derivative, which is structurally related to the core compound of interest. Data from a study on Mycobacterium tuberculosis. nih.gov

Brain Penetrance Studies

Effective brain penetrance is essential for drugs targeting the central nervous system. For the pyrazolopyrimidine JNJ-61432059, oral dosing in rats at 10 mg/kg showed that the compound distributed into the brain. nih.gov In earlier imidazopyrazine series, in vivo profiling in rats revealed a good correlation between in vitro efflux ratios and brain penetration, with compounds exhibiting the lowest predicted efflux also showing the highest unbound brain partition coefficients. nih.gov In a separate study, an imidazo[1,2-a]pyridine derivative, [125I]16(IMPY), showed high initial brain uptake and fast washout in normal mice after intravenous injection, indicating low background activity. nih.gov

Cross-Species Metabolite Identification

Understanding how a compound is metabolized across different species is critical for predicting its behavior in humans. A cross-species metabolite identification study for JNJ-61432059 revealed that its higher than expected clearance in rats was likely due to a rat-specific UGT-mediated glucuronidation. nih.gov When incubated with hepatocytes, the O-glucuronide was the major metabolite in rats but only a minor metabolite in human, mouse, dog, and monkey hepatocytes. nih.gov This species-specific metabolism was further supported by mouse pharmacokinetic studies, which showed improved clearance for JNJ-61432059. nih.gov

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents

The inherent "drug prejudice" of the imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) core makes it a fertile ground for the discovery of new therapeutic agents. nih.gov Researchers are actively pursuing structural modifications to this scaffold to develop novel compounds with enhanced efficacy and selectivity against a multitude of diseases. nih.gov

The anticancer potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives is a major area of focus. nih.govnih.govresearchgate.net For instance, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives have been synthesized and are being investigated as potential anticancer agents. nih.gov In one study, imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and showed promising cytotoxic activity against breast cancer cell lines. nih.gov Specifically, compounds 3d and 4d demonstrated notable inhibition of MCF-7 and MDA-MB-231 cells. nih.gov Another study focused on amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones, with a pyrrolidine-derived compound showing excellent anticancer activity against the HeLa cell line. bohrium.com The development of covalent inhibitors is also being explored, with one study identifying compound I-11 as a potent anticancer agent for KRAS G12C-mutated cells. rsc.org

Beyond cancer, the scaffold is being investigated for its potential against infectious diseases. Imidazo[1,2-a]pyridine-3-carboxamide derivatives have emerged as promising candidates against multidrug-resistant and extensively drug-resistant tuberculosis. bio-conferences.org Furthermore, new imidazo[1,2-a]pyrimidine derivatives are being synthesized and tested for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. dergipark.org.tr The antiviral properties of these compounds are also under investigation, with some derivatives showing potential against viruses like HIV and hepatitis C. nih.gov

The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to other therapeutic areas as well. Derivatives have been designed as focal adhesion kinase (FAK) inhibitors with antitumor activity, GABAA receptor benzodiazepine (B76468) binding site ligands for neurological disorders, and as potential dual inhibitors of hACE2 and the spike protein for blocking SARS-CoV-2 cell entry. nih.govacs.orgresearchgate.net

Table 1: Selected Imidazo[1,2-a]pyrimidine Derivatives and their Therapeutic Potential

Compound/DerivativeTherapeutic AreaKey Findings
Imidazo[1,2-a]pyrimidine Schiff base derivativesAnticancerPromising scaffolds for the development of novel bioactive compounds. nih.gov
Imine/amine-bearing imidazo[1,2-a]pyrimidines (3d, 4d)Anticancer (Breast Cancer)Showed remarkable inhibition of MCF-7 and MDA-MB-231 cells. nih.gov
Amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-onesAnticancerA pyrrolidine-derived compound exhibited excellent activity against HeLa cells. bohrium.com
Covalent Imidazo[1,2-a]pyridine derivative (I-11)Anticancer (KRAS G12C)Potent inhibitor for KRAS G12C-mutated NCI-H358 cells. rsc.org
Imidazo[1,2-a]pyridine-3-carboxamidesAnti-tuberculosisLeading clinical candidate against multidrug-resistant and extensively drug-resistant tuberculosis. bio-conferences.org
Imidazo[1,2-a]pyrimidine derivativesAntimicrobialSome compounds showed efficient inhibition of Gram-positive and -negative strains. dergipark.org.tr
Imidazo[1,2-a]pyrimidine derivativesAntiviralPotential efficacy against HIV and hepatitis C. nih.gov
Imidazo[1,2-a] bio-conferences.orgrsc.orgnih.govtriazinesAnticancer (FAK inhibitors)Potently inhibited the proliferation of a panel of cancer cell lines expressing high levels of FAK. acs.org
Pyridylphenylimidazo[1,2-a]pyrimidinesNeurological DisordersAct as GABAA receptor benzodiazepine binding site ligands. dergipark.org.tr
Imidazo[1,2-a]pyrimidine derivative (7a)Antiviral (SARS-CoV-2)Potential dual inhibitor of both ACE2 and spike protein. nih.gov

Further Elucidation of Structure–Activity Relationship and Mechanism of Action

A deeper understanding of the structure-activity relationship (SAR) and the underlying mechanism of action is crucial for the rational design of more potent and selective imidazo[1,2-a]pyrimidine-based drugs. researchgate.net Studies are ongoing to identify the key structural features that govern the biological activity of these compounds.

For instance, in the development of cytotoxic agents against breast cancer, it was observed that the presence of a nitrogenous electron-donating group (–N(CH2CH3)2) at the 4-position of the phenyl ring in compounds 3d and 4d enhanced their activity. nih.gov In another study on antimicrobial agents, it was found that the substituents on the phenyl rings were a determining factor for biological activity, with an increase in molar refractivity leading to a dramatic decrease in antibacterial activity. dergipark.org.tr The structural similarity between the diphenylphospho group in a screening hit and the geminal diphenyl group in known active compounds prompted further investigation into their overlap models. nih.gov

Elucidating the precise mechanism of action is another key research direction. For example, compound 4d was found to induce apoptosis in breast cancer cells by moderately increasing the ratio of Bax/Bcl-2 genes. nih.gov For the imidazo[1,2-a] bio-conferences.orgrsc.orgnih.govtriazine derivatives, apoptosis analysis suggested they delayed cell cycle progression by arresting cells in the G2/M phase. acs.org Understanding how these compounds interact with their biological targets at a molecular level will enable the design of next-generation therapeutic agents with improved efficacy and reduced off-target effects.

Advancements in Synthetic Methodologies

The development of efficient and versatile synthetic methods is paramount for generating diverse libraries of imidazo[1,2-a]pyrimidine derivatives for biological screening. rsc.org Researchers are continuously exploring novel synthetic strategies to access this privileged scaffold. rsc.org

Traditional methods, such as the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, have been widely used. nih.gov However, recent advancements have focused on more efficient and environmentally friendly approaches. Microwave-assisted organic synthesis has emerged as a valuable tool, enabling rapid and high-yield synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov This "green" method often leads to shorter reaction times and improved product purity. nih.gov

Multicomponent reactions, which allow the formation of complex molecules in a single step, are also gaining prominence. bio-conferences.org For example, a three-component coupling reaction of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine compounds. bio-conferences.org Other innovative approaches include tandem reactions, intramolecular cyclizations, and transition-metal-catalyzed C–H activation. researchgate.net These advanced methodologies are crucial for expanding the chemical space of imidazo[1,2-a]pyrimidine derivatives and facilitating the discovery of new drug candidates. rsc.org

Application in Chemical Biology and Functional Materials

The unique properties of the imidazo[1,2-a]pyrimidine scaffold extend beyond its therapeutic applications into the realms of chemical biology and functional materials.

In chemical biology, these compounds can serve as valuable tools for probing biological processes. For instance, imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting beta-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov Specifically, [123I]16(IMPY) has shown potential for imaging Aβ aggregates in patients. nih.gov This highlights the utility of this scaffold in developing diagnostic agents and research tools.

The application of imidazo[1,2-a]pyrimidine derivatives in functional materials is an emerging area of research. Some of these compounds have found use as additives in electrochemical copper plating processes. nih.gov The diverse electronic and photophysical properties of this scaffold suggest potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and other advanced materials. Further exploration of these properties could lead to the development of novel functional materials with tailored characteristics.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Imidazo[1,2-a]pyrimidin-5-amine, and how do traditional methods compare to microwave-assisted approaches?

  • Methodological Answer: Traditional synthesis of imidazo[1,2-a]pyrimidines often involves multistep procedures with low yields, long reaction times, and expensive catalysts (e.g., AlCl₃-mediated Friedländer reactions) . Microwave-assisted methods, however, offer improved efficiency by reducing reaction times and energy consumption. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones were synthesized using microwave irradiation, achieving higher yields and simplified purification . Key parameters to optimize include solvent choice, catalyst loading, and irradiation time.

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound derivatives?

  • Methodological Answer: ¹H and ¹³C NMR spectroscopy are critical for confirming regioselectivity and substituent positions. For instance, derivatives like compounds 12a-e and 25a-d were characterized via NMR to validate the imidazo[1,2-a]pyrimidine core structure and substituent integration . IR spectroscopy helps identify functional groups (e.g., amine stretching at ~3300 cm⁻¹). Data should be cross-referenced with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. What experimental design principles apply to optimizing reaction conditions for imidazo[1,2-a]pyrimidine synthesis?

  • Methodological Answer: Factorial design is recommended to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst type). For example, pre-experimental screening (e.g., one-factor-at-a-time) can identify critical parameters, followed by response surface methodology (RSM) to model interactions and predict optimal conditions . This approach minimizes trial-and-error experimentation and resource consumption.

Advanced Research Questions

Q. How can DFT studies enhance the understanding of this compound reactivity and electronic properties?

  • Methodological Answer: Density Functional Theory (DFT) calculations provide insights into electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and regioselectivity. For imidazo[1,2-a]pyrimidines, DFT has been used to predict reaction pathways (e.g., cyclization energies) and validate spectroscopic data . Software like Gaussian or COMSOL Multiphysics can simulate reaction dynamics and optimize synthetic routes in silico .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer: Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) often arise from assay variability or structural impurities. To address this:

  • Validate compound purity via HPLC or LC-MS.
  • Replicate assays under standardized conditions (e.g., cell line consistency, solvent controls).
  • Use meta-analysis to compare data across studies, accounting for variables like substituent effects or stereochemistry .
    • For example, ADMET analysis (Table in ) can identify pharmacokinetic outliers and guide structural modifications.

Q. How can AI-driven simulations improve the design of this compound-based therapeutics?

  • Methodological Answer: AI platforms integrate QSAR models and molecular docking to predict binding affinities and toxicity. For instance, virtual screening of imidazo[1,2-a]pyrimidine libraries against target proteins (e.g., mGlu5 receptors) can prioritize candidates for synthesis . Machine learning algorithms (e.g., random forests) analyze large datasets to identify structure-activity trends, reducing experimental redundancy .

Q. What are the challenges in scaling up this compound synthesis from lab to pilot scale?

  • Methodological Answer: Key challenges include heat transfer limitations, catalyst recovery, and byproduct formation. Continuous-flow reactors improve scalability by enhancing mixing and temperature control . Process simulation tools (e.g., Aspen Plus) model mass/energy balances to optimize reactor design and solvent recycling. Reaction kinetics studies (e.g., Arrhenius plots) ensure reproducibility at larger scales .

Data Management and Validation

Q. How can chemical software ensure data integrity in this compound research?

  • Methodological Answer: Secure data management platforms (e.g., electronic lab notebooks) enforce encryption and access controls to prevent breaches . For computational data, version control systems (e.g., Git) track changes in DFT or docking parameters. Cross-platform validation (e.g., comparing NMR predictions from Gaussian and ORCA) ensures computational reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.